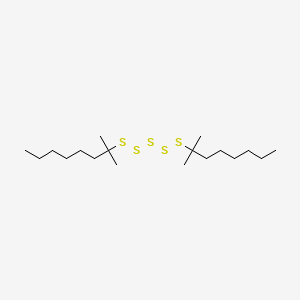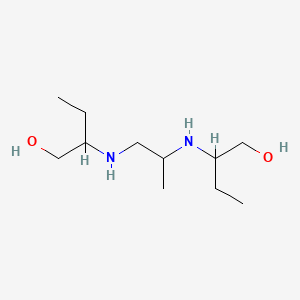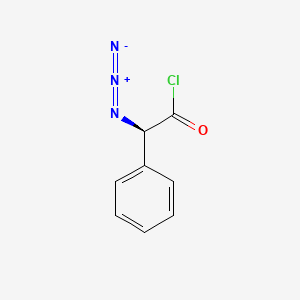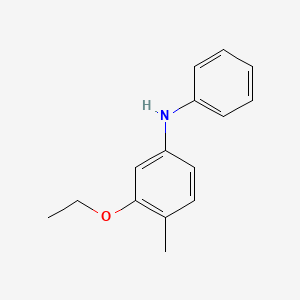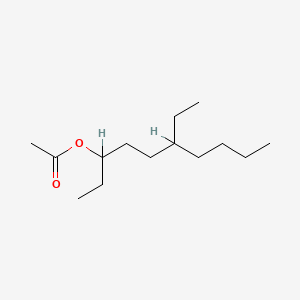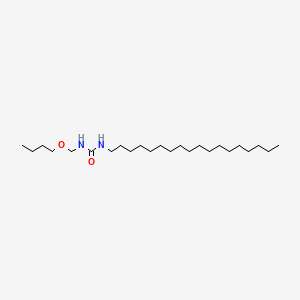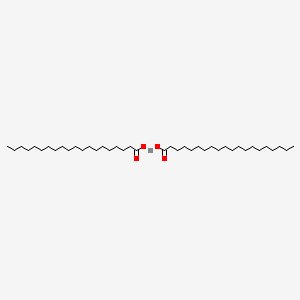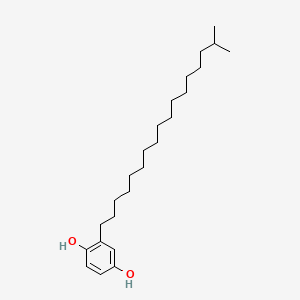
2-(16-Methylheptadecyl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(16-Methylheptadecyl)benzene-1,4-diol typically involves the alkylation of benzene-1,4-diol with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene-1,4-diol reacts with 16-methylheptadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or recrystallization to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(16-Methylheptadecyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Ester or ether derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
2-(16-Methylheptadecyl)benzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(16-Methylheptadecyl)benzene-1,4-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The long alkyl chain enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,4-diol (Hydroquinone): Lacks the long alkyl chain, making it less lipophilic.
2-(16-Methylheptadecyl)benzene-1,2-diol: An isomer with hydroxyl groups in different positions, affecting its chemical properties.
2-(16-Methylheptadecyl)benzene-1,3-diol: Another isomer with different hydroxyl group positions.
Uniqueness
2-(16-Methylheptadecyl)benzene-1,4-diol is unique due to its combination of a long alkyl chain and hydroxyl groups, providing a balance of hydrophilic and lipophilic properties. This makes it versatile for various applications, particularly in fields requiring specific interactions with both aqueous and lipid environments.
Propriétés
Formule moléculaire |
C24H42O2 |
|---|---|
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
2-(16-methylheptadecyl)benzene-1,4-diol |
InChI |
InChI=1S/C24H42O2/c1-21(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-22-20-23(25)18-19-24(22)26/h18-21,25-26H,3-17H2,1-2H3 |
Clé InChI |
IPOXWYLONHBIFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



